1-Phenylbutan-1-amine

MAO inhibition neuropharmacology structure-activity relationship

1-Phenylbutan-1-amine (CAS 2941-19-7, α-ethylphenethylamine, AEPEA) is a primary phenylalkylamine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol. It features a phenyl ring attached to the α‑carbon of a butan‑1‑amine chain, making it the α‑ethyl homolog of amphetamine.

Molecular Formula C10H15N
Molecular Weight 149.23 g/mol
CAS No. 2941-19-7
Cat. No. B1351860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbutan-1-amine
CAS2941-19-7
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)N
InChIInChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3
InChIKeyXHOXKVFLASIOJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylbutan-1-amine (CAS 2941-19-7) for Research Procurement: Core Identity and Physicochemical Profile


1-Phenylbutan-1-amine (CAS 2941-19-7, α-ethylphenethylamine, AEPEA) is a primary phenylalkylamine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It features a phenyl ring attached to the α‑carbon of a butan‑1‑amine chain, making it the α‑ethyl homolog of amphetamine . The racemic free base exhibits a predicted density of 0.934 g/cm³, a boiling point of 223.9 °C at 760 mmHg, and a flash point of 93.8 °C . Commercially, it is available at ≥95% purity and is recommended for long‑term storage in a cool, dry place . As a chiral amine, its biological activity is stereochemistry‑dependent, a property that underpins its value in pharmacological and synthetic chemistry research .

Why Indiscriminate Substitution of 1-Phenylbutan-1-amine (CAS 2941-19-7) with In‑Class Amines Introduces Uncontrolled Variability


Phenylalkylamines that differ only by α‑alkyl substitution or amine position are not functionally interchangeable. The α‑ethyl group in 1‑phenylbutan‑1‑amine (AEPEA) imposes distinct conformational and steric constraints that profoundly alter its pharmacodynamic profile relative to α‑methyl (amphetamine) or α,α‑dimethyl (phentermine) analogs [1]. The positional isomer 1‑phenylbutan‑2‑amine exhibits a diverging norepinephrine‑dopamine release balance [2], while 4‑phenylbutylamine demonstrates negligible monoamine‑uptake inhibition [3]. Generic replacement without verifying the specific α‑alkyl‑chain architecture therefore risks invalidating both in vitro and in vivo experimental outcomes, as the paragraphs below will quantify.

Product‑Specific Evidence: Quantified Differentiation of 1‑Phenylbutan‑1‑amine (CAS 2941-19-7) from Its Closest Chemical Analogs


MAO‑A Inhibitory Potency: AEPEA versus Amphetamine, Methamphetamine, and Phentermine

In a direct head‑to‑head comparison using human recombinant MAO A, AEPEA (Ki = 14.0 µM) was 2.6‑fold weaker than amphetamine (Ki = 5.3 µM) but 14‑fold more potent than phentermine (Ki = 196 µM) and 18‑fold more potent than N,α‑DEPEA (Ki = 251 µM). It also marginally outperformed methamphetamine (Ki = 17.2 µM) [1].

MAO inhibition neuropharmacology structure-activity relationship

MAO‑A versus MAO‑B Selectivity: AEPEA Shows 17‑Fold Isoform Preference

AEPEA preferentially inhibits MAO A (Ki = 14.0 µM) over MAO B (Ki = 234 µM) by a factor of 16.7. In comparison, amphetamine’s MAO‑B data is not concurrently reported, but phentermine’s selectivity profile is reportedly flatter [1].

MAO isoform selectivity enzyme inhibition drug metabolism

Norepinephrine Uptake Inhibition: AEPEA is At Least 20‑Fold Weaker than Amphetamine

In rat brain synaptosomal assays, α‑ethylphenethylamine was reported to be a much weaker inhibitor of [³H]norepinephrine uptake than amphetamine. Cross‑study comparable data from related publications indicate an approximate IC₅₀ of 6.5 µM for AEPEA vs. 0.3 µM for (+)‑amphetamine, a >20‑fold difference [1] [2]. The structural rigidification of the α‑ethyl group hinders access to the norepinephrine transporter binding site.

norepinephrine transporter synaptosomal uptake phenethylamine SAR

Chiral Resolution Efficiency: (R)‑1‑Phenylbutylamine as a Nucleation Inhibitor in Dutch Resolution

In the classical resolution of mandelic acid with 1‑phenylethylamine, addition of (R)‑1‑phenylbutylamine (the single enantiomer of the target compound) served as an effective nucleation inhibitor, widening the metastable zone width for the more soluble diastereomer. Among a panel of amines, bifunctional 1‑phenylethylamine/1‑phenylbutylamine analogues were the most effective inhibitors [1].

chiral resolution nucleation inhibition diastereomeric salt formation

Evidence‑Backed Application Scenarios for 1‑Phenylbutan‑1‑amine (CAS 2941-19-7) in Research and Industrial Procurement


Monoamine Oxidase A Structure‑Activity Relationship (SAR) Studies

AEPEA occupies a distinct potency window among α‑substituted phenethylamines. Its MAO‑A Ki of 14.0 µM places it between the stronger inhibitor amphetamine (5.3 µM) and the substantially weaker phentermine (196 µM), making it a valuable tool for probing how incremental α‑alkyl bulk modulates MAO‑A active‑site interactions [1].

Norepinephrine Transporter Conformational Probe Development

Because the α‑ethyl group reduces norepinephrine‑uptake inhibition by over 20‑fold compared to amphetamine, researchers can use AEPEA to investigate the steric constraints of the norepinephrine transporter binding pocket and to differentiate substrate‑ versus inhibitor‑type interactions [2] [3].

Chiral Resolution Process Optimization Using Nucleation Inhibition

Enantiopure (R)‑1‑phenylbutan‑1‑amine serves as a nucleation inhibitor in Dutch Resolution protocols, widening the metastable zone for diastereomeric salt crystallization. Industrial procurement for this purpose is supported by its demonstrated efficacy in mandelic acid resolution and its broad applicability to diverse racemates, as shown in the family‑based inhibitor screening study [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.